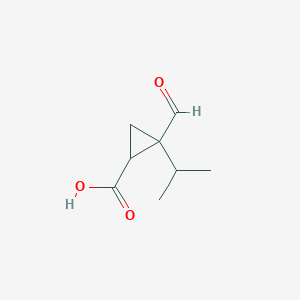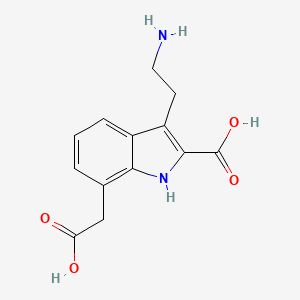
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- typically involves the use of indole-3-acetamide as a starting material . The synthetic route may include steps such as the formation of diazonium salts, coupling reactions with aldehydes or phenols, and cyclization reactions to form various derivatives . Reaction conditions often involve the use of solvents like DMSO and reagents such as acetyl acetone, thioisocyanate, and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Uniqueness
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its combination of an indole ring with an aminoethyl and carboxy group makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
66859-93-6 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19) |
Clave InChI |
LINUKBJZIVWBQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


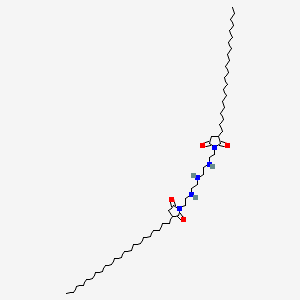

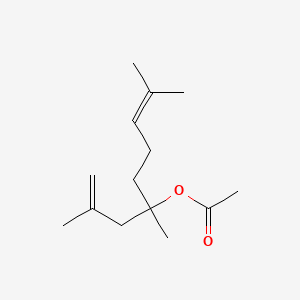

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)

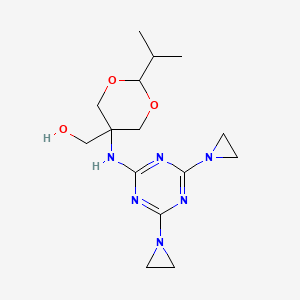


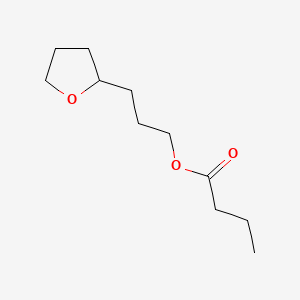
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

